molecular formula C12H19NO4 B2863304 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid CAS No. 2361821-63-6

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid

Cat. No.: B2863304
CAS No.: 2361821-63-6
M. Wt: 241.287
InChI Key: FJBAWEKTWJZKEW-UHFFFAOYSA-N
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Description

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid is a complex organic compound with a spirocyclic structure. This compound is notable for its unique spiro[2.3]hexane framework, which is a bicyclic system where two rings share a single carbon atom. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-(methylene)cyclobutane carboxylic acid.

    Curtius Rearrangement: The carboxyl group is converted into an amino group protected by a Boc fragment using a modified Curtius reaction.

    Cyclization: The intermediate is then cyclized to form the spirocyclic structure.

The reaction conditions often involve the use of diazoacetic ester and a tert-butyl ester of N-(3-methylenecyclobutyl) carbamic acid in the presence of a catalyst such as tetraacetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic framework or the Boc-protected amino group.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. The spirocyclic structure provides rigidity and specificity in binding interactions, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid is unique due to its specific spiro[2.3]hexane structure and the presence of the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-5-12(8)6-7(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBAWEKTWJZKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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